Cas no 103854-64-4 (8-Methoxyquinoline-2-carbaldehyde)

8-Methoxyquinoline-2-carbaldehyde is a versatile quinoline derivative characterized by a methoxy substituent at the 8-position and a formyl group at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. Its aldehyde functionality enables facile derivatization through condensation or nucleophilic addition reactions, while the methoxy group enhances electronic properties, influencing reactivity and binding affinity. The quinoline scaffold contributes to its utility in medicinal chemistry, often employed in the development of bioactive molecules. High purity grades ensure consistent performance in research and industrial applications. Suitable for use under controlled conditions, it requires proper handling due to its reactive aldehyde group.
8-Methoxyquinoline-2-carbaldehyde structure
103854-64-4 structure
Product Name:8-Methoxyquinoline-2-carbaldehyde
CAS No:103854-64-4
MF:C11H9NO2
MW:187.194662809372
MDL:MFCD05864557
CID:137223
PubChem ID:1548870
Update Time:2025-05-24

8-Methoxyquinoline-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 8-Methoxyquinoline-2-carbaldehyde
    • 2-Quinolinecarboxaldehyde,8-methoxy-
    • 8-methoxy-2-quinolinecarbaldehyde
    • 2-Quinolinecarboxaldehyde,8-methoxy
    • 8-methoxy-2-quinolinecarboxaldehyde
    • 8-Methoxychinolin-2-aldehyd
    • 8-Methoxy-chinolin-2-carbaldehyd
    • 8-methoxyquinolin-2-carbaldehyde
    • 8-methoxy-quinoline-2-carbaldehyde
    • 8-methoxyquinoline-2-carbaldehyde(SALTDATA: FREE)
    • 8-methoxyquinoline-2-carboxaldehyde
    • BB_NC-1277
    • CHEMBRDG-BB 4302074
    • 103854-64-4
    • AMY25919
    • MFCD05864557
    • FT-0642545
    • 8-Methoxyquinoline-2-carbaldehyde, AldrichCPR
    • A800821
    • EN300-108932
    • AS-42379
    • AKOS005622469
    • SCHEMBL1915239
    • AB22822
    • CS-0127955
    • DTXSID10364286
    • WXFAZCYUMXZXBA-UHFFFAOYSA-N
    • BBL010760
    • DB-012348
    • STK801760
    • MDL: MFCD05864557
    • Inchi: 1S/C11H9NO2/c1-14-10-4-2-3-8-5-6-9(7-13)12-11(8)10/h2-7H,1H3
    • InChI Key: WXFAZCYUMXZXBA-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC2=CC=C(C=O)N=C21

Computed Properties

  • Exact Mass: 187.06300
  • Monoisotopic Mass: 187.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.2A^2
  • XLogP3: 2

Experimental Properties

  • Density: 1.227
  • Boiling Point: 353.7 °C at 760 mmHg
  • Flash Point: 167.7 °C
  • Refractive Index: 1.65
  • PSA: 39.19000
  • LogP: 2.05590

8-Methoxyquinoline-2-carbaldehyde Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn

8-Methoxyquinoline-2-carbaldehyde Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

8-Methoxyquinoline-2-carbaldehyde Pricemore >>

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8-Methoxyquinoline-2-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:103854-64-4)8-Methoxyquinoline-2-carbaldehyde
Order Number:A800821
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):169.0
Email:sales@amadischem.com

8-Methoxyquinoline-2-carbaldehyde Related Literature

Additional information on 8-Methoxyquinoline-2-carbaldehyde

Introduction to 8-Methoxyquinoline-2-carbaldehyde (CAS No. 103854-64-4)

8-Methoxyquinoline-2-carbaldehyde is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. With the CAS number 103854-64-4, this compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. The presence of both a methoxy group and an aldehyde functionality makes it a valuable scaffold for medicinal chemists, enabling diverse modifications and derivations that enhance its pharmacological potential.

The aldehyde group in 8-Methoxyquinoline-2-carbaldehyde is particularly noteworthy, as it provides a reactive site for condensation reactions, allowing the formation of Schiff bases, imines, and other functional derivatives. These derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have highlighted the compound's role in modulating enzyme activity, particularly in pathways relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's. The methoxy substitution on the quinoline ring further influences its electronic properties, enhancing its ability to interact with biological targets.

In recent years, 8-Methoxyquinoline-2-carbaldehyde has been investigated for its potential in drug discovery, particularly as a precursor to more complex molecules. Its quinoline core is a well-known pharmacophore found in numerous FDA-approved drugs, including those used to treat malaria and tuberculosis. The aldehyde moiety allows for further functionalization, enabling the synthesis of molecules with improved solubility and bioavailability. For instance, researchers have utilized this compound to develop novel quinoline-based protease inhibitors, which are critical in treating inflammation-related diseases.

One of the most exciting applications of 8-Methoxyquinoline-2-carbaldehyde is in the development of small-molecule probes for studying protein-protein interactions. The compound's ability to form covalent bonds with biological targets has made it useful in developing tools for drug discovery and biomarker identification. Additionally, its fluorescence properties have been exploited in bioimaging applications, where it serves as a fluorescent probe for detecting intracellular signaling pathways. These applications underscore the compound's importance not only as a synthetic intermediate but also as a tool for biological research.

The synthesis of 8-Methoxyquinoline-2-carbaldehyde typically involves multi-step organic transformations, starting from readily available quinoline derivatives. Advances in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for industrial applications. Researchers have also explored catalytic approaches to enhance yield and reduce byproduct formation, aligning with green chemistry principles. These efforts contribute to making drug development processes more sustainable while maintaining high standards of purity and performance.

From a medicinal chemistry perspective, 8-Methoxyquinoline-2-carbaldehyde offers a rich structural framework for designing next-generation therapeutics. Its combination of electronic and steric properties allows for fine-tuning of binding affinity and selectivity against disease-causing targets. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of cyclin-dependent kinases (CDKs), which are overexpressed in various cancers. The ability to modify both the quinoline ring and the aldehyde group provides chemists with unparalleled flexibility in optimizing drug-like properties such as potency, toxicity, and metabolic stability.

The growing interest in 8-Methoxyquinoline-2-carbaldehyde is also driven by its role in developing antiviral agents. Quinoline derivatives have historically been effective against parasitic infections, and recent research suggests their potential against viral pathogens as well. The aldehyde functionality allows for easy conjugation with other moieties that can enhance viral entry inhibition or replication suppression. This adaptability makes 8-Methoxyquinoline-2-carbaldehyde a valuable building block in antiviral drug design pipelines.

In conclusion, 8-Methoxyquinoline-2-carbaldehyde (CAS No. 103854-64-4) is a multifaceted compound with broad applications across pharmaceutical research and biotechnology. Its unique structural features enable diverse chemical modifications, making it indispensable in synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic possibilities, 8-Methoxyquinoline-2-carbaldehyde will undoubtedly remain at the forefront of drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:103854-64-4)8-Methoxyquinoline-2-carbaldehyde
A800821
Purity:99%
Quantity:5g
Price ($):169.0
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